molecular formula C10H20O4Si B084626 3-Methacryloxypropylmethyldimethoxysilane CAS No. 14513-34-9

3-Methacryloxypropylmethyldimethoxysilane

Cat. No. B084626
CAS RN: 14513-34-9
M. Wt: 232.35 g/mol
InChI Key: LZMNXXQIQIHFGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methacryloxypropylmethyldimethoxysilane involves polycondensation reactions. For instance, one study detailed the polycondensation of [3-(methacryloxy)propyl]trimethoxysilane in bulk using formic acid, leading to the formation of silsesquioxanes with unique molar mass distributions and intramolecular cycles (Eisenberg et al., 2002). Another approach involved using methacrylate monomers as reactive solvents in the polycondensation process, yielding methacrylate-functionalized silsesquioxanes (Asmussen et al., 2010).

Molecular Structure Analysis

The molecular structure of polymers synthesized from 3-Methacryloxypropylmethyldimethoxysilane is characterized by an inorganic part resembling phyllosilicate structures and organic side chains linked through Si-C covalent bonds (Fukushima & Tani, 1996). This structure imparts unique properties to the resulting polymers.

Chemical Reactions and Properties

The chemical properties of 3-Methacryloxypropylmethyldimethoxysilane-based materials include reactions under acidic conditions leading to the formation of complex networks through hydrolysis and condensation (Morin et al., 2004). This process is essential for achieving the desired properties in the final materials.

Physical Properties Analysis

The physical properties of materials derived from 3-Methacryloxypropylmethyldimethoxysilane are influenced by various factors. For instance, the nanoscopic features of hybrid sols prepared through sol-gel processes were found to be influenced by different content ratios, pH levels, and more (Santilli et al., 2009).

Scientific Research Applications

  • Latex Particle Preparation : It is used in the preparation of stable core-shell latex particles containing organic-siloxane in the shell. This involves semi-continuous seeded emulsion polymerization and results in particles with water-repellency properties (Liu et al., 2008).

  • Coating Films : The compound is utilized in creating coating films on various substrates like poly(ethylene terephthalate), aluminum, stainless steel, and glass. These coatings demonstrate high adhesive strength and altered hardness and refractive index based on heat treatment (Gunji et al., 2001).

  • Biomedical Applications : In biomedical research, it's part of the synthesis of gelatin methacryloyl (GelMA) hydrogels, widely used for tissue engineering, drug and gene delivery, and bio-sensing due to their suitable biological properties and tunable physical characteristics (Yue et al., 2015).

  • Dentistry : It improves adhesion to titanium in dental applications, particularly with bis-phenol-A-diglycidyldimethacrylate (Bis-GMA) resin. This application highlights its potential as a coupling agent in dentistry (Matinlinna et al., 2005).

  • Polymer Synthesis : It is integral in synthesizing 2:1 type 3-(methacryloxy)propyl magnesium (nickel) phyllosilicate, leading to new organic/inorganic hybrid polymers with unique structures and properties (Fukushima & Tani, 1996).

  • Silsesquioxane Formation : Its polycondensation is used to create silsesquioxanes, characterized by various spectroscopy methods and providing insights into polymer science (Eisenberg et al., 2002).

Safety and Hazards

3-Methacryloxypropylmethyldimethoxysilane is hazardous to the aquatic environment, both short-term (Acute) and long-term (Chronic) . It is very toxic to aquatic life with long-lasting effects . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor .

Mechanism of Action

Target of Action

3-Methacryloxypropylmethyldimethoxysilane, also known as 3-(Dimethoxy(methyl)silyl)propyl methacrylate, is primarily used as a silane coupling agent . Its primary targets are the surfaces of materials such as glass, metals, and ceramics. It plays a crucial role in enhancing the bonding between inorganic materials and organic polymers .

Mode of Action

The compound interacts with its targets through a process called silanization . The methacryloxypropyl group in the molecule interacts with organic polymers, while the trimethoxysilyl group reacts with inorganic surfaces. This dual reactivity allows the compound to form strong bonds between organic and inorganic materials .

Biochemical Pathways

The compound doesn’t directly affect any biochemical pathways as it’s primarily used in material science rather than biological systems. Its main function is to improve the adhesion between different materials .

Pharmacokinetics

As a material science compound, 3-Methacryloxypropylmethyldimethoxysilane doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its reactivity and stability can be influenced by factors such as ph, temperature, and the presence of moisture .

Result of Action

The result of the compound’s action is the formation of a strong bond between organic and inorganic materials. This can enhance the durability, strength, and performance of composite materials .

Action Environment

The action of 3-Methacryloxypropylmethyldimethoxysilane can be influenced by environmental factors. For instance, the presence of moisture can accelerate the hydrolysis of the trimethoxysilyl group, which can affect the bonding process . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNXXQIQIHFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126906-17-0
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126906-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID30932502
Record name 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
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Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methacryloxypropylmethyldimethoxysilane

CAS RN

14513-34-9
Record name 3-Methacryloxypropylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14513-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)propyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
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Record name 3-(dimethoxymethylsilyl)propyl methacrylate
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Record name 3-(Dimethoxymethylsilyl)propyl methacrylate
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Synthesis routes and methods

Procedure details

Next, the 51.99 mg of silk fibroin fiber having a vinyl group (hereinafter referred to as a vinyl introduction SF), 10 ml of anhydrous toluene, 132.19 mg of azobisisobutyronitrile as an initiator, and 1.0 g of methacryloxypropylmethyldimethoxysilane (Product No KBM-503 produced by Shin-Etsu Chemical Co.Ltd: hereinafter referred to as KBM) were contained in a polymer glass tube, and then were subjected to several sets of deairing/nitrogen gas filling. Then, the materials were sealed to react with each other at 60° C. for a predetermined period. The resultant is a silk fibroin fiber (hereinafter referred to as KBM-g-SF) in which a high molecular chain containing an alkoxysilyl group in its end is bonded to a polymer-based material through graft polymerization. Table 1 shows the introduction ratio (%) of alkoxysilyl group in this case at each given reaction time. Note that, the introduction ratio was found according to the following Formula (1), in which ag expresses the weight of the vinyl introduced SF and bg expresses the weight of the KBM-g-SF. Introduction ratio (%)=((b−a)/a)×100  (1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.19 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Methacryloxypropylmethyldimethoxysilane in modifying dental acrylic resin?

A1: 3-Methacryloxypropylmethyldimethoxysilane acts as a coupling agent between cellulose and dental acrylic resin. [] It achieves this by forming chemical bonds with both materials. The silane group (Si-O) within its structure can react with hydroxyl groups on the cellulose surface, while the methacryloxy group can co-polymerize with the acrylic resin during the curing process. [] This "bridging" effect enhances the interaction between the filler (cellulose) and the matrix (acrylic resin), leading to improved mechanical properties.

Q2: How does the addition of 3-Methacryloxypropylmethyldimethoxysilane modified cellulose impact the mechanical strength of dental acrylic resin?

A2: Research indicates that incorporating cellulose modified with 3-Methacryloxypropylmethyldimethoxysilane can significantly increase the flexural strength of dental acrylic resin. [] This improvement is attributed to the formation of strong chemical bonds between the modified cellulose and the acrylic resin, as explained above. The study highlighted that simply facilitating even distribution of cellulose within the acrylic resin was not as effective as creating these chemical linkages. []

Q3: Are there alternative silane coupling agents for modifying cellulose in dental acrylic resin?

A3: While the provided research focuses on 3-Methacryloxypropylmethyldimethoxysilane, other silane coupling agents could potentially be used. The study does mention experimenting with Triethoxy(octyl)silane, but the results were not as promising for achieving the desired increase in flexural strength. [] Further investigation into the modification process using Triethoxy(octyl)silane or exploring other silane coupling agents could be beneficial.

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